![molecular formula C9H15NO3 B2376196 Ethyl 7-oxoazepane-2-carboxylate CAS No. 38167-88-3](/img/structure/B2376196.png)
Ethyl 7-oxoazepane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 7-oxoazepane-2-carboxylate is a chemical compound with the CAS Number: 38167-88-3 . It has a molecular weight of 185.22 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H15NO3 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 97-98°C .Scientific Research Applications
Synthesis and Biological Evaluation
Ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin, is synthesized through a multi-step process involving ethyl 2,2-diethoxyacetate and 1,3-propanedithiol. This process is notable for its improved yield and reduced side reactions, indicating its potential in the production of pharmaceutical compounds like cilastatin (Chen Xin-zhi, 2006).
Chemical Reactions and Catalysis
Ethyl 2-methyl-2,3-butadienoate, a compound related to Ethyl 7-oxoazepane-2-carboxylate, is used in [4 + 2] annulation reactions with N-tosylimines, catalyzed by organic phosphines. This process yields highly functionalized tetrahydropyridines, indicating the compound's utility in complex organic synthesis and potential applications in developing new chemical entities (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Photochemical Studies
In a study focusing on photochemical reactions, Ethyl 2-oxo-1-cyclohexanecarboxylate, a structurally similar compound to this compound, was reacted in various alcohols. This research provides insights into the behavior of such compounds under photochemical conditions, which could be significant for understanding their stability and reactivity in different environments (M. Tokuda, Yoshihiko Watanabe, M. Itoh, 1978).
Enzymatic and Biological Activities
Ethyl 1,4-benzodioxan-2-carboxylate, another similar compound, demonstrates the potential for kinetic resolution in the production of drug enantiomers, as seen in its application for producing doxazosin mesylate. This showcases the role of such compounds in pharmaceutical manufacturing and their relevance in producing specific drug isomers (S. Kasture, R. Varma, U. R. Kalkote, S. Nene, B. Kulkarni, 2005).
Synthesis of Novel Compounds
The ability to synthesize ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, a compound closely related to this compound, demonstrates the versatility of these compounds in creating structurally diverse molecules. This flexibility is crucial for the development of new drugs and materials (J. Kiely, 1991).
properties
IUPAC Name |
ethyl 7-oxoazepane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(12)7-5-3-4-6-8(11)10-7/h7H,2-6H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXYGVWLLYUOEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38167-88-3 |
Source
|
Record name | ethyl 7-oxoazepane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.